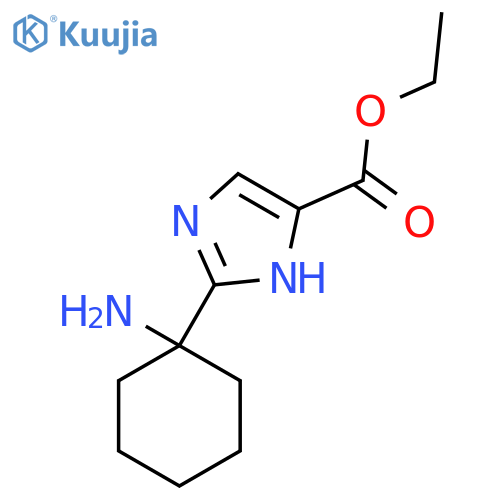

Cas no 2639459-43-9 (ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate)

2639459-43-9 structure

商品名:ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27723154

- ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate

- 2639459-43-9

-

- インチ: 1S/C12H19N3O2/c1-2-17-10(16)9-8-14-11(15-9)12(13)6-4-3-5-7-12/h8H,2-7,13H2,1H3,(H,14,15)

- InChIKey: FUNRTSNMAPOADV-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=CN=C(C2(CCCCC2)N)N1)=O

計算された属性

- せいみつぶんしりょう: 237.147726857g/mol

- どういたいしつりょう: 237.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723154-10.0g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 95.0% | 10.0g |

$4545.0 | 2025-03-20 | |

| Enamine | EN300-27723154-0.25g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 95.0% | 0.25g |

$972.0 | 2025-03-20 | |

| Enamine | EN300-27723154-2.5g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 95.0% | 2.5g |

$2071.0 | 2025-03-20 | |

| Enamine | EN300-27723154-0.5g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 95.0% | 0.5g |

$1014.0 | 2025-03-20 | |

| Enamine | EN300-27723154-1.0g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 95.0% | 1.0g |

$1057.0 | 2025-03-20 | |

| Enamine | EN300-27723154-5.0g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 95.0% | 5.0g |

$3065.0 | 2025-03-20 | |

| Enamine | EN300-27723154-0.1g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 95.0% | 0.1g |

$930.0 | 2025-03-20 | |

| Enamine | EN300-27723154-1g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 1g |

$1057.0 | 2023-09-10 | ||

| Enamine | EN300-27723154-0.05g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 95.0% | 0.05g |

$888.0 | 2025-03-20 | |

| Enamine | EN300-27723154-10g |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate |

2639459-43-9 | 10g |

$4545.0 | 2023-09-10 |

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

2639459-43-9 (ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬